5-Oxa-2,8-diazaspiro[3.5]nonane
Description
Overview of Spirocyclic Scaffolds in Contemporary Chemical Research
Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly recognized for their value in modern chemical research, particularly in drug discovery. nih.gov Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov This shift away from flat, two-dimensional molecules, often referred to as "escaping flatland," is a key strategy in developing new therapeutics with improved properties. univ.kiev.ua
The incorporation of spirocyclic motifs can significantly influence a molecule's physicochemical properties. These properties include aqueous solubility, lipophilicity, and metabolic stability, all of which are critical for a drug candidate's success. researchgate.net For instance, the replacement of a gem-dimethyl group with a spirocyclic oxetane (B1205548) can lead to a substantial increase in aqueous solubility and often improves metabolic stability. researchgate.netacs.org
Structural Characteristics and Significance of the 5-Oxa-2,8-diazaspiro[3.5]nonane Framework
The this compound framework is a heterocyclic compound with the CAS number 151742-14-2. bldpharm.combalmxy.com Its structure consists of a four-membered oxetane ring and a six-membered piperazine (B1678402) ring fused at a single carbon atom. This unique combination of a small, polar oxetane ring with a nitrogen-containing six-membered ring imparts specific and valuable characteristics.
The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common scaffold in medicinal chemistry. In the this compound structure, the nitrogen atoms at positions 2 and 8 provide sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov The conformational flexibility of the piperazine ring, typically existing in a chair conformation, combined with the rigidity of the oxetane ring, creates a well-defined three-dimensional structure.
The significance of the this compound framework lies in its potential to serve as a novel building block in drug discovery. Its inherent properties can be harnessed to fine-tune the characteristics of lead compounds, potentially leading to drugs with improved efficacy and safety profiles.
Historical Context and Evolution of Research on This Spirocyclic Class
The exploration of spirocyclic compounds in medicinal chemistry dates back several decades. nih.gov However, the specific focus on oxetane-containing spirocycles is a more recent development, spurred by pioneering studies in the early 2000s that highlighted their potential as bioisosteres for other functional groups like carbonyls and gem-dimethyl groups. researchgate.net
The synthesis of diazaspirocycles has been an active area of research, with various methods developed to construct these complex architectures. nih.gov A key development relevant to this compound is a patent filed in 2019 (CN113214290A), which describes a method for synthesizing the closely related compound, 2,5-dioxa-8-azaspiro[3.5]nonane. google.com This patent outlines a multi-step synthesis starting from 3-((benzylamino)methyl)oxetan-3-ol, indicating a viable synthetic pathway for this class of compounds. The patent also notes the wide potential application of these compounds in medicinal chemistry and organic synthesis, while highlighting the limited number of existing literature reports on their synthesis. google.com
The evolution of research in this area has been driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery programs. The development of synthetic methods for compounds like this compound and its derivatives opens up new avenues for chemists to explore previously inaccessible chemical space.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-oxa-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6(3-7-1)4-8-5-6/h7-8H,1-5H2 |
InChI Key |
UJHBTCNHHDVZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CN1)CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxa 2,8 Diazaspiro 3.5 Nonane and Its Core Derivatives
Strategic Retrosynthesis and Key Disconnections for the 5-Oxa-2,8-diazaspiro[3.5]nonane Core
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points. The spirocyclic nature of the molecule, with a central quaternary carbon, is the key structural feature to address. A primary disconnection strategy would involve breaking the bonds forming the spirocenter. This can be conceptualized in two main ways:
Disconnection of the C-N and C-O bonds of the piperazine (B1678402) and oxetane (B1205548) rings, respectively, from the spirocyclic carbon. This approach would lead to precursors that could be cyclized in a stepwise or concerted manner.
Disconnection of the carbon-carbon bonds adjacent to the spirocenter. This would suggest a strategy involving the formation of the spirocycle through a ring-closing reaction.
A plausible retrosynthetic pathway could start by disconnecting the piperazine ring. This leads to a 3,3-disubstituted oxetane precursor. The piperazine ring can be envisioned to be formed from a double N-alkylation of a suitable diamine or through a reductive amination cascade.
Further disconnection of the oxetane ring can be approached in several ways. A common method for oxetane synthesis is the Williamson ether synthesis, which would suggest a 1,3-diol precursor with a suitable leaving group. Another approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which would lead to simpler acyclic precursors.
| Disconnection Strategy | Precursor | Forward Reaction |
| Piperazine Ring Formation | 3-amino-3-(aminomethyl)oxetane | Double N-alkylation or reductive amination |
| Oxetane Ring Formation (Williamson Ether) | 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol derivative | Intramolecular etherification |
| Oxetane Ring Formation (Paternò-Büchi) | Formaldehyde (B43269) and a suitable alkene | [2+2] photocycloaddition |
Cycloaddition Approaches to Construct the Spirocyclic System
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and spirocyclic systems, often with high stereocontrol.
The formation of the oxetane ring of the this compound system can be envisioned through a [2+2] cycloaddition. The Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. organic-chemistry.orgrsc.org In the context of the target molecule, this could involve the reaction of formaldehyde with a suitably substituted alkene precursor.
A telescoped three-step sequence involving a Paternò-Büchi reaction between maleic acid derivatives and cyclic ketones has been reported for the synthesis of functionalized spirocyclic oxetanes. rsc.org This methodology, while not directly applied to the synthesis of this compound, highlights the potential of [2+2] cycloadditions in constructing the spiro-oxetane core.
The hetero-Diels-Alder (HDA) reaction is a versatile method for the synthesis of six-membered heterocycles and can be applied to the construction of spirocyclic systems. nih.govnih.govrsc.org An enantioselective HDA reaction catalyzed by a chiral copper complex has been developed for the synthesis of spiropyrrolidones, demonstrating the power of this approach in creating complex spiro-heterocycles with high enantioselectivity. acs.orgfigshare.com
For the synthesis of the this compound core, a potential HDA strategy could involve the reaction of a diene with a heterodienophile, or vice versa, to construct the piperazine ring. The reaction of vinyl sulfoxides with o-quinone methide precursors has been shown to produce highly functionalized nih.govmathnet.ru aromatic spiroketals via an HDA reaction, showcasing the utility of this reaction in forming spiro-heterocyclic systems. nih.gov
Multi-Component Reactions for Expedient Access to this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted piperidines. rsc.orgtandfonline.comacs.orgnih.gov
A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine (B6355638) natural products. rsc.org Another example is the Yb(OTf)3/AgOTf cocatalyzed one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and a formaldehyde O-benzyl oxime. tandfonline.com Furthermore, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been reported for the synthesis of highly functionalized piperidines. acs.org
While a direct MCR for this compound has not been reported, these examples demonstrate the feasibility of constructing the piperazine portion of the molecule in a convergent manner. A hypothetical MCR could involve the reaction of a suitable oxetane-containing precursor with an amine and an aldehyde component to assemble the spiro-diazaspirocyclic core.
Cascade and Tandem Reactions in this compound Synthesis
Cascade reactions, where a single event triggers a series of subsequent transformations, are highly efficient in building molecular complexity. The synthesis of spiro-heterocycles can be achieved through cascade reactions initiated by intramolecular cyclization. researchgate.net
An organocatalytic cascade Michael-Michael-aldol reaction has been reported for the synthesis of spirooxindole derivatives in good yields and high stereoselectivity. rsc.org Similarly, an enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives has been achieved through an aza-Michael/Michael cyclization cascade sequence. researchgate.net A copper-catalyzed four-component A3-based cascade reaction has also been utilized for the synthesis of 3-oxetanone-derived spirocycles. mdpi.com
For the synthesis of this compound, a potential cascade strategy could involve the intramolecular cyclization of a precursor containing both the oxetane and piperazine ring fragments. For instance, a Michael addition followed by an intramolecular cyclization could be a viable approach to construct the spirocyclic system in a single, efficient step.
Protecting Group Strategies for Amine and Ether Functionalities in this compound Precursors
In any multi-step synthesis of this compound, the use of protecting groups for the amine and ether functionalities is crucial. libretexts.orggoogle.comyoutube.com
For the secondary amine functionalities in the piperazine ring, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The choice of protecting group will depend on the reaction conditions used in subsequent steps. For example, Boc groups are typically removed under acidic conditions, while Cbz groups are cleaved by hydrogenolysis. The selective protection of a primary amine in the presence of a secondary amine can be achieved by forming an imine with benzaldehyde (B42025) on the primary amine, protecting the secondary amine, and then hydrolyzing the imine. researchgate.net
The oxetane ring is generally stable under many reaction conditions. However, in the presence of strong acids, ring-opening can occur. chemrxiv.org Therefore, protecting group strategies for other functional groups in the molecule should be chosen to be compatible with the stability of the oxetane ring. For the synthesis of oxetanes themselves, strategies often involve the use of silyl (B83357) protecting groups for hydroxyl precursors, which are later removed with fluoride (B91410) sources like TBAF. acs.org
| Functionality | Protecting Group | Deprotection Condition | Reference |
| Secondary Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) | google.com |
| Secondary Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H2, Pd/C) | google.com |
| Primary Amine (selective) | Imine with Benzaldehyde | Hydrolysis | researchgate.net |
| Hydroxyl (oxetane precursor) | Silyl ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | acs.org |
Enantioselective Synthesis of Chiral this compound Analogues
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical chemistry, as the three-dimensional arrangement of atoms is critical for biological activity. For a molecule like this compound, controlling the stereochemistry of the spirocyclic center is paramount. Enantioselective synthesis aims to produce one enantiomer in preference to the other, a formidable challenge that can be addressed through asymmetric catalysis and the use of chiral auxiliaries. nih.gov
Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com This approach can be broadly divided into transition-metal catalysis and organocatalysis, both of which offer potential pathways to chiral this compound analogues.
The key step in forming the spirocyclic core is the spirocyclization reaction. In the context of asymmetric catalysis, this involves a catalyst that creates a chiral environment, influencing the spatial orientation of the reactants and directing the formation of one enantiomer over the other. mdpi.com For instance, a plausible strategy for assembling the this compound skeleton could involve an intramolecular cyclization of a suitably functionalized linear precursor.
Transition-metal catalysis, utilizing metals like palladium, rhodium, iridium, or gold, is a well-established method for constructing complex molecular frameworks. mdpi.comnih.gov A hypothetical catalytic cycle for a chiral this compound analogue might involve an intramolecular N-alkylation or an amination reaction where a chiral ligand, bound to the metal center, controls the stereochemical outcome.
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a complementary and powerful tool. frontiersin.org Chiral amines or acids can catalyze key bond-forming reactions, such as Michael additions or Mannich reactions, that could be designed to form the spirocyclic junction with high enantioselectivity. For example, a chiral secondary amine catalyst could activate a substrate to form a nucleophilic enamine, which then participates in a stereocontrolled intramolecular cyclization.
Table 1: Representative Asymmetric Catalysis Strategies for Spirocyclization
| Catalysis Type | Catalyst System Example | Reaction Type | Typical ee (%) |
|---|---|---|---|
| Transition Metal | Pd(0) / Chiral Phosphine (B1218219) Ligand | Intramolecular Allylic Amination | >90 |
| Transition Metal | Rh(I) / Chiral Diene Ligand | Conjugate Addition / Cyclization | >95 |
| Organocatalysis | Chiral Secondary Amine (e.g., Proline derivative) | Michael Addition / Aldol (B89426) Cascade | >90 |
Note: This table presents generalized data for analogous spirocyclic systems, as specific data for this compound is not extensively documented.
An alternative to direct asymmetric catalysis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This method is reliable and has been widely applied in complex molecule synthesis. researchgate.net
For the synthesis of a chiral this compound analogue, a precursor could be coupled to a well-established chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The inherent chirality of the auxiliary would then direct a subsequent cyclization step, for example, by sterically blocking one face of the molecule, forcing the reaction to occur on the opposite face. This leads to the formation of the spirocycle with a specific, predictable stereochemistry.
Ligand-controlled methods are closely related to asymmetric catalysis, where the chiral ligand is the primary source of stereochemical control. nih.gov In these reactions, the choice of ligand is critical for achieving high enantioselectivity. nih.gov For instance, the design of chiral dipyridylphosphine or spirocyclic phosphine ligands has led to significant advances in the asymmetric synthesis of complex structures. nih.gov The development of a specific chiral ligand for the synthesis of this compound would be a significant step toward its efficient enantioselective production.
Table 2: Common Chiral Auxiliaries and Ligands in Asymmetric Synthesis
| Method | Example | Key Feature | Typical Application |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones | Forms chiral enolates, directing alkylation and aldol reactions. | Asymmetric alkylations, aldol reactions. |
| Chiral Auxiliary | Pseudoephedrine Amides | Provides excellent stereocontrol in alkylations, including formation of quaternary centers. nih.gov | Asymmetric alkylations. nih.gov |
| Chiral Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | C₂-symmetric bisphosphine ligand for transition metals. | Asymmetric hydrogenations, isomerizations. |
Modern Techniques in Macroscale Synthesis of this compound
Moving from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including safety, efficiency, and cost-effectiveness. Modern techniques like flow chemistry and mechanochemistry are being increasingly adopted to address these issues.
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. spirochem.com Reactants are pumped through a network of tubes or microreactors where they mix and react. cam.ac.uk This technology offers numerous advantages for the synthesis of complex molecules like this compound. springerprofessional.denih.gov
The primary benefits of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and rapid mixing. This can lead to higher yields, fewer byproducts, and shorter reaction times compared to batch processing. durham.ac.uk Furthermore, because only a small volume of material is reacting at any given moment, flow systems are inherently safer, especially when dealing with hazardous reagents or highly exothermic reactions. acs.org
A multi-step synthesis of this compound could be adapted to a continuous flow process where different reactors are connected in series. syrris.com Intermediates can be generated and immediately used in the next step without isolation, a concept known as "telescoping." acs.org The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, simplifying purification and enabling catalyst recycling. durham.ac.uk
Table 3: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scale-up | Challenging, often requires re-optimization. | More straightforward, by running the system for longer or "numbering-up" (parallel systems). |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, due to high surface-area-to-volume ratio in microreactors. |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. acs.org |
| Reaction Time | Can be lengthy (hours to days). | Often significantly reduced (seconds to minutes). acs.org |
| Process Control | Manual or semi-automated. | Fully automated with real-time monitoring and control. durham.ac.uk |
Mechanochemistry is an emerging field of synthesis that uses mechanical force—typically through grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. researchgate.net This "green chemistry" approach offers the potential for cleaner, more efficient, and scalable synthetic routes. mpg.de
For the synthesis of this compound, a mechanochemical approach could involve the ball-milling of solid-state precursors. The mechanical energy input can overcome activation barriers and promote reactions that might otherwise require high temperatures or long reaction times in solution. researchgate.net This technique is particularly advantageous for reactions between poorly soluble materials and can lead to the formation of novel crystalline phases or polymorphs.
A potential mechanochemical route to the this compound core could involve the solvent-free cyclization of a linear precursor in a high-energy ball mill. The absence of solvent reduces waste and simplifies product work-up, contributing to a more sustainable manufacturing process. While the application of mechanochemistry to this specific diazaspirocycle is not yet widely reported, its success in the synthesis of other complex heterocycles and spiro compounds suggests it is a promising avenue for future research and development. nih.govrsc.org
Table 4: Principles and Advantages of Mechanochemical Synthesis
| Principle | Description | Advantage |
|---|---|---|
| Solvent-Free Reactions | Reagents are typically mixed as solids or with minimal liquid (Liquid-Assisted Grinding). | Reduces solvent waste, lowers environmental impact, simplifies purification. researchgate.net |
| Energy Input | Mechanical force (e.g., from milling media) provides the activation energy for the reaction. | Can access different reaction pathways than thermal methods; can reduce energy consumption. mpg.de |
| Enhanced Reactivity | Creates fresh surfaces and defects in solids, increasing reactivity. | Can accelerate reaction rates and enable reactions between otherwise unreactive solids. |
| Scalability | Processes can be scaled up using larger mills or continuous milling equipment. | Suitable for industrial production of fine chemicals and materials. mpg.de |
Chemo and Regioselective Transformations of the 5 Oxa 2,8 Diazaspiro 3.5 Nonane Scaffold
Functionalization of the Nitrogen Atoms within 5-Oxa-2,8-diazaspiro[3.5]nonane
The two nitrogen atoms within the this compound scaffold, one in the azetidine (B1206935) ring and one in the piperidine (B6355638) ring, exhibit differential reactivity, enabling selective functionalization. This allows for the synthesis of mono- or di-substituted derivatives, providing a powerful tool for tuning the physicochemical properties of the molecule.
N-Alkylation and N-Acylation Reactions
The secondary amines of the this compound core readily undergo N-alkylation and N-acylation reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
N-acylation is a common transformation, with N-Boc (tert-butoxycarbonyl) protected derivatives being widely available as building blocks for further synthetic manipulations. For instance, 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane is a commercially available intermediate, highlighting the utility of selective acylation of the piperidine nitrogen. achemblock.com A Chinese patent describes the N-acylation of a precursor, 3-((benzylamino)methyl)oxetan-3-ol, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate, which is a key step in the synthesis of the core scaffold. google.com This demonstrates the feasibility of acylating the nitrogen atom.
N-alkylation has also been demonstrated through the commercial availability of N-methylated derivatives such as 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane and 2-methyl-5-oxa-2,8-diazaspiro[3.5]nonane. uni.lubldpharm.com Furthermore, the existence of 5-ethyl-2-oxa-5,8-diazaspiro[3.5]nonane suggests that a variety of alkyl groups can be introduced. nih.gov
| Reagent/Reaction | Position | Product | Notes |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N8 | 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | Commercially available building block. achemblock.com |
| Chloroacetyl chloride | N/A | N-acylated intermediate | Key step in scaffold synthesis. google.com |
| Methylating agent | N8 or N2 | 8-methyl- or 2-methyl-5-oxa-2,8-diazaspiro[3.5]nonane | Commercially available derivatives. uni.lubldpharm.com |
| Ethylating agent | N5 | 5-Ethyl-2-oxa-5,8-diazaspiro[3.5]nonane | Demonstrates introduction of varied alkyl groups. nih.gov |
Amidation and Sulfonylation Chemistries
The nucleophilic nature of the secondary amines in this compound allows for their conversion into amides and sulfonamides through reactions with appropriate electrophiles.
While specific examples of amidation starting from the parent this compound are not extensively documented in readily available literature, the general reactivity of secondary amines suggests that standard amide coupling conditions, such as the use of carboxylic acids activated with coupling agents (e.g., HATU, HOBt), would be applicable. The synthesis of related spirocyclic amides has been reported, indicating the viability of this transformation.
The formation of sulfonamides is confirmed by the existence of derivatives like 5-oxa-2λ⁶-thia-8-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. This indicates that the nitrogen atoms of the scaffold can react with sulfonyl chlorides to furnish the corresponding sulfonamides.
| Reaction | Reagent | Position | Product Type |
| Amidation | Activated Carboxylic Acids | N2 or N8 | Amide |
| Sulfonylation | Sulfonyl Chlorides | N2 or N8 | Sulfonamide |
Reductive Amination Strategies
Reductive amination is a powerful method for the formation of C-N bonds and can be employed to further functionalize the this compound scaffold. This reaction involves the condensation of the secondary amine with a ketone or aldehyde to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.
While specific literature examples detailing the reductive amination of this compound are scarce, the principles of this reaction are well-established for a wide range of amines and carbonyl compounds. organic-chemistry.orgnih.govyoutube.com Reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are commonly used as mild reducing agents that tolerate a variety of functional groups. nih.gov It is anticipated that this compound would readily participate in such reactions, providing access to a diverse array of N-alkylated derivatives.
| Carbonyl Compound | Reducing Agent | Position | Product |
| Aldehyde (R-CHO) | NaBH(OAc)₃ | N2 or N8 | N-Alkyl-5-oxa-2,8-diazaspiro[3.5]nonane |
| Ketone (R₂C=O) | NaBH(OAc)₃ | N2 or N8 | N-Alkyl-5-oxa-2,8-diazaspiro[3.5]nonane |
Reactivity at the Oxetane (B1205548) Ring of this compound
The oxetane ring in the this compound scaffold is a key structural feature that imparts unique chemical properties. Its inherent ring strain makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.
Ring-Opening Reactions and Subsequent Derivatization
The strained four-membered oxetane ring can be opened under various conditions, typically involving acid catalysis or nucleophilic attack. researchgate.net This reactivity provides a synthetic handle for introducing new functional groups and expanding the molecular framework.
Lewis acids can activate the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons. This can lead to the formation of 1,3-di-functionalized piperidine derivatives. While specific examples for the this compound system are not prevalent in the literature, studies on other spirocyclic oxetanes suggest that this is a viable synthetic strategy. nih.gov For instance, the reaction of spirocyclic oxetanes with various nucleophiles can lead to the formation of larger ring systems or functionalized products.
The outcome of the ring-opening reaction is often dependent on the nature of the nucleophile and the substitution pattern on the oxetane ring. researchgate.net For the this compound scaffold, the presence of the nitrogen atoms in the piperidine ring could potentially influence the regioselectivity of the ring-opening reaction through intramolecular interactions or by altering the electronic properties of the spirocyclic system.
Modulations of Ring Strain and Stability
The stability of the oxetane ring is influenced by its substitution pattern. nih.gov In the context of this compound, modifications to the piperidine ring can, in principle, modulate the strain and stability of the adjacent oxetane ring.
Theoretical studies and experimental observations on other oxetane-containing molecules have shown that substitution can alter the puckering of the four-membered ring and affect its susceptibility to ring-opening. acs.org For example, bulky substituents on the adjacent ring could sterically hinder the approach of nucleophiles to the oxetane, thereby increasing its kinetic stability. Conversely, electronic effects transmitted through the spirocyclic junction could also play a role. While specific studies on the this compound scaffold are needed to fully elucidate these effects, the interplay between the two rings is an important consideration in the design and synthesis of new derivatives. The inherent ring strain of oxetanes is a key driver for their reactivity. mdpi.com
Transformations Involving the Piperidine Ring of this compound
The reactivity of the piperidine ring within the this compound framework can be selectively modulated to introduce a variety of functional groups. These transformations are crucial for the development of novel derivatives with potential pharmaceutical applications.
Selective Oxidation and Reduction Chemistries
The selective oxidation of the piperidine ring in derivatives of this compound can provide access to valuable intermediates such as lactams or functionalized piperidines. While specific examples of the direct oxidation of the this compound parent scaffold are not extensively documented in publicly available literature, general methodologies for the oxidation of piperidines can be considered. For instance, the use of reagents like ruthenium tetroxide or non-metal-based oxidants can lead to the formation of a carbonyl group at various positions on the piperidine ring, depending on the directing effects of existing substituents.
Conversely, the reduction of functionalized piperidine rings within this scaffold is a key step in many synthetic routes. For example, the reduction of a lactam, introduced via oxidation or during the initial synthesis of the spirocycle, can regenerate the amine functionality. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The stereochemical outcome of these reductions is often dependent on the steric environment around the carbonyl group and the specific reducing agent employed.
A related area of research involves the synthesis of piperidine azasugars, where oxidation of in-situ formed imines to nitrones is a key step. This has been achieved using methyltrioxorhenium (MTO) as a catalyst with urea (B33335) hydrogen peroxide as the oxidant.
Stereocontrolled Functionalization of Exocyclic Positions
The introduction of substituents at exocyclic positions of the piperidine ring in a stereocontrolled manner is a significant challenge in the synthesis of complex spirocyclic compounds. This can be achieved through various strategies, including the functionalization of a pre-existing exocyclic double bond or the direct C-H functionalization of the piperidine ring.
While specific research on the stereocontrolled functionalization of exocyclic positions of this compound is limited in the public domain, related studies on other piperidine-containing spirocycles offer valuable insights. For instance, the enantioselective intramolecular aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions has been used to synthesize spiro-piperidines. nih.gov This method, utilizing a chiral P-O ligand, allows for high selectivity and can be integrated into one-pot cross-coupling sequences. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions on Substituted this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of various heterocyclic scaffolds. In the context of substituted this compound derivatives, these reactions enable the introduction of aryl, heteroaryl, and other organic moieties, significantly expanding the structural diversity of this class of compounds.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. This methodology can be employed for the N-functionalization of the piperidine nitrogen in the this compound system. nih.gov General protocols for such transformations often utilize palladium catalysts with specialized phosphine (B1218219) ligands to achieve high yields and functional group tolerance. nih.gov
Structural Elucidation and Conformational Analysis of 5 Oxa 2,8 Diazaspiro 3.5 Nonane
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for the comprehensive characterization of 5-Oxa-2,8-diazaspiro[3.5]nonane and its derivatives. These techniques provide critical information about the connectivity of atoms, the chemical environment of nuclei, and the vibrational modes of the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.
In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the protons on the oxetane (B1205548) and piperidine (B6355638) rings. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts. For instance, the protons of the CH₂ groups in the piperidine ring are expected to appear as complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spiro carbon, being a quaternary center, will have a distinct chemical shift. The carbon atoms bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.
2D NMR experiments are invaluable for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of the protons within each ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 | 2.5 - 3.0 | 45 - 50 |
| C4, C6 | 2.7 - 3.2 | 48 - 53 |
| C7, C9 | 4.4 - 4.8 | 75 - 80 |
| Spiro (C5) | - | 70 - 75 |
Note: These are estimated values and can vary based on the solvent and specific substitution patterns.
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific functional groups.
Key expected vibrational frequencies include:
C-O-C stretching: The ether linkage in the oxetane ring will give rise to a strong absorption band in the IR spectrum, typically in the region of 1150-1085 cm⁻¹.
N-H stretching: In the parent compound, the secondary amine groups will show characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹.
C-N stretching: The stretching vibrations of the C-N bonds in the piperidine ring are expected in the 1250-1020 cm⁻¹ region.
CH₂ stretching and bending: The methylene (B1212753) groups in both rings will exhibit symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively, and bending (scissoring) vibrations near 1465 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational analysis of the molecule.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For chiral derivatives of this compound, this technique can unambiguously establish the spatial arrangement of atoms.
While a crystal structure for the parent this compound is not publicly available, crystal structures of related spirocyclic compounds have been reported. These studies reveal the precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the oxetane ring is expected to be nearly planar but slightly puckered, while the piperidine ring will adopt a chair conformation. X-ray data would also precisely define the geometry around the spirocenter, confirming the orthogonal arrangement of the two rings.
Conformational Dynamics and Preferred Orientations of the Spirocenter
The spirocyclic nature of this compound leads to interesting conformational dynamics. The piperidine ring, being a six-membered ring, can undergo ring inversion, interconverting between two chair conformations. However, the presence of the spiro-fused oxetane ring introduces significant conformational constraints.
The preferred orientation of the piperidine ring will be the one that minimizes steric interactions. Computational studies and NMR data on analogous systems suggest that the chair conformation is the most stable. The spiro-fusion with the rigid oxetane ring can influence the barrier to ring inversion of the piperidine moiety. The oxetane ring itself is relatively rigid and is expected to have a small pucker.
The orientation of the lone pairs on the nitrogen atoms is also a key conformational feature. In the chair conformation of the piperidine ring, the lone pairs can be either axial or equatorial. The preferred orientation will depend on the substitution on the nitrogen atoms and potential intramolecular interactions.
Influence of Substituents on Molecular Conformation and Ring Inversion
Substituents on the nitrogen atoms of the this compound scaffold can have a profound impact on the molecule's conformation and the dynamics of ring inversion.
N-Alkylation: The introduction of alkyl groups on the nitrogen atoms will increase steric bulk. This can influence the preferred chair conformation of the piperidine ring and may raise the energy barrier for ring inversion.
N-Acylation: Acyl substituents, such as benzoyl or acetyl groups, introduce planar amide functionalities. The delocalization of the nitrogen lone pair into the carbonyl group affects the geometry around the nitrogen and can significantly restrict rotation around the C-N bond. This can lock the piperidine ring into a specific conformation.
Bulky Substituents: Large substituents on either ring can create significant steric hindrance, potentially forcing the piperidine ring into a twist-boat conformation to alleviate strain, although this is generally a higher energy state.
Variable-temperature NMR studies are a powerful tool for investigating the conformational dynamics and measuring the energy barriers associated with processes like ring inversion. By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the rates of conformational exchange and calculate the activation energy for these processes.
Computational and Theoretical Studies on 5 Oxa 2,8 Diazaspiro 3.5 Nonane
Quantum Chemical Calculations (Density Functional Theory, ab initio)
Quantum chemical calculations offer a powerful lens through which to examine the molecular-level characteristics of 5-Oxa-2,8-diazaspiro[3.5]nonane. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the molecule's electronic landscape and energetic properties, which are fundamental to understanding its chemical behavior.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by a significant polarization of electron density. The presence of three heteroatoms—two nitrogen and one oxygen—creates a molecule with distinct regions of high and low electron density. The oxygen atom in the oxetane (B1205548) ring, being the most electronegative, withdraws electron density from the adjacent carbon atoms, leading to a polarized C-O bond. Similarly, the nitrogen atoms in the piperazine (B1678402) ring possess lone pairs of electrons, making them nucleophilic centers.
Computational analysis using DFT can quantify these effects through the calculation of atomic charges and the visualization of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atoms, indicating that these are the most likely sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed around the carbon atoms of the oxetane ring, suggesting their susceptibility to nucleophilic attack. This electronic distribution is crucial for predicting the molecule's reactivity.
| Calculated Property | Description | Predicted Value/Characteristic |
| HOMO Localization | Region of highest electron density, indicating likely site of electrophilic attack. | Primarily localized on the nitrogen atoms of the piperazine ring. |
| LUMO Localization | Region of lowest electron density, indicating likely site of nucleophilic attack. | Distributed around the carbon atoms of the oxetane ring. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetrical arrangement of heteroatoms. |
| Atomic Charges | Distribution of electron density among the atoms. | Negative partial charges on nitrogen and oxygen; positive partial charges on adjacent carbons. |
Reactivity Predictions and Mechanistic Insights
The unique spirocyclic structure of this compound, with its strained four-membered oxetane ring, suggests a predisposition towards ring-opening reactions. Theoretical studies can model the reaction pathways and transition states for such processes, providing valuable mechanistic insights. For instance, the strain energy of the oxetane ring can be calculated, and its release can serve as a driving force for certain chemical transformations.
DFT calculations can be employed to explore the energy barriers for various reactions, such as nucleophilic or electrophilic attack at different positions. These calculations can help predict the regioselectivity and stereoselectivity of reactions involving this scaffold. For example, the relative energies of transition states for reactions at the different nitrogen atoms or at the oxetane ring can be compared to predict the most favorable reaction pathway.
Acid-Base Properties and Protonation States
The two nitrogen atoms in the piperazine ring of this compound are basic and can be protonated. Quantum chemical calculations can predict the pKa values of these nitrogens, offering insight into their relative basicity and the predominant protonation state at a given pH. The electronic environment of each nitrogen is slightly different due to its position relative to the spiro center and the oxetane ring, which can lead to differences in their basicity.
Theoretical models can simulate the protonation process and calculate the corresponding changes in energy and electronic structure. This information is critical for understanding how the molecule will behave in biological systems or in acidic or basic reaction conditions. The protonated forms of the molecule will exhibit different reactivity and intermolecular interaction profiles compared to the neutral form.
| Nitrogen Atom | Predicted Relative Basicity | Factors Influencing Basicity |
| N2 | Potentially more basic | Further from the electron-withdrawing influence of the oxetane oxygen. |
| N8 | Potentially less basic | Closer proximity to the spiro-carbon and the oxetane ring may slightly reduce its basicity. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility. These methods are essential for understanding how this compound interacts with its environment over time.
Conformational Energy Landscape Exploration
The piperazine ring in this compound can adopt several conformations, such as chair, boat, and twist-boat forms. Molecular mechanics calculations and molecular dynamics simulations can be used to explore the conformational energy landscape of the molecule. These studies can identify the lowest energy (most stable) conformations and the energy barriers between them.
The rigid oxetane ring imposes significant constraints on the conformational freedom of the piperazine ring. Understanding the preferred conformations is crucial for predicting the molecule's shape and how it will bind to biological targets or self-assemble in materials. The relative populations of different conformers can be estimated based on their calculated energies.
Solvent Effects on Molecular Structure and Reactivity
The properties and behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Molecular dynamics simulations with explicit solvent molecules can provide a detailed picture of solute-solvent interactions. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity.
For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitrogen and oxygen atoms of the spirocycle will be a dominant interaction. These interactions can stabilize certain conformations and influence the molecule's acid-base properties. Implicit solvent models can also be used in conjunction with quantum chemical calculations to provide a computationally less expensive way to account for bulk solvent effects on the electronic structure and reactivity. The polarity of the solvent can have a notable impact on the conformations of macrocyclic structures, with higher polarity solvents potentially leading to greater structural fluctuations. semanticscholar.org
Prediction of Molecular Properties for Scaffold Design
Computational chemistry provides powerful tools to predict the physicochemical properties of molecules, which are essential for designing new chemical entities with desired characteristics. For the this compound scaffold, various descriptors can be calculated to guide its incorporation into larger molecules.
Topological and Steric Descriptors
Topological and steric descriptors provide insights into the size, shape, and polarity of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles. While specific data for the parent this compound is not extensively published, analysis of its derivatives offers valuable information. For instance, a derivative, tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate, has a calculated topological polar surface area (TPSA) of 50.8 Ų, zero rotatable bonds, four hydrogen bond acceptors, and one hydrogen bond donor. chemscene.com Another derivative, 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride (B599025), has a predicted XlogP of -0.9, indicating its hydrophilic nature. uni.lu
These descriptors are vital for predicting a molecule's behavior. TPSA is a good indicator of a drug's oral bioavailability and brain penetration. The number of rotatable bonds influences conformational flexibility and binding entropy. The count of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets.
Table 1: Predicted Topological and Steric Descriptors for this compound Derivatives
| Descriptor | tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate chemscene.com | 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride uni.lu |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | Not available |
| XlogP | Not available | -0.9 |
| Number of Rotatable Bonds | 0 | Not available |
| Number of Hydrogen Bond Acceptors | 4 | Not available |
| Number of Hydrogen Bond Donors | 1 | Not available |
Electronic Descriptors and Their Influence on Chemical Behavior
Electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrostatic potential map, are fundamental to understanding a molecule's reactivity and intermolecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The difference between HOMO and LUMO energies, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.
Exploration of this compound as a Bioisostere and Chemical Space Surrogate
The concept of "escaping from flatland" in drug design emphasizes the need for three-dimensional scaffolds to improve the properties of drug candidates. Spirocyclic systems are particularly valuable in this regard. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for exploring new chemical space and as a bioisosteric replacement for more common, flexible ring systems like piperidine (B6355638).
Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties while retaining or improving its biological activity. Spirocyclic scaffolds can offer advantages over their monocyclic counterparts, such as increased metabolic stability and improved solubility. The introduction of the spirocyclic core of this compound can rigidly orient substituents in three-dimensional space, allowing for a more precise probing of a biological target's binding pocket. This controlled orientation can lead to enhanced potency and selectivity. While direct biological data for this compound is limited, the broader class of diazaspirocycles has been explored for this purpose.
Utility of 5 Oxa 2,8 Diazaspiro 3.5 Nonane As a Chemical Building Block and Scaffold
Design and Synthesis of Chemically Diverse Compound Libraries
The structure of 5-oxa-2,8-diazaspiro[3.5]nonane is well-suited for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery. The two secondary amine functionalities within the piperazine (B1678402) ring serve as convenient points for derivatization. Through techniques such as N-acylation, N-alkylation, N-arylation, and reductive amination, a vast array of substituents can be introduced, allowing for the systematic exploration of chemical space around the core scaffold.
The generation of such libraries is crucial for identifying new biologically active compounds. The "libraries from libraries" approach, where an initial library is chemically modified to create new ones with different properties, can be effectively applied to this scaffold. nih.gov The spirocyclic nature of this compound offers a rigid framework that can orient appended functional groups in well-defined spatial arrangements, which is a key factor in optimizing interactions with biological targets. tandfonline.com The synthesis of libraries based on spirocyclic diamines has been shown to be a successful strategy for the discovery of novel bioactive molecules. rsc.org
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amide |
| N-Alkylation | Alkyl halides, tosylates, or mesylates with a base | Tertiary amine |
| N-Arylation | Aryl halides or triflates with a palladium or copper catalyst | N-aryl piperazine |
| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | N-alkyl piperazine |
| Sulfonylation | Sulfonyl chlorides with a base | Sulfonamide |
Role in Diversity-Oriented Synthesis (DOS) for Scaffold Innovation
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules that can explore uncharted areas of chemical space. acs.orgcam.ac.uk The rigid, three-dimensional framework of this compound makes it an excellent starting point for DOS strategies. By employing branching synthetic pathways, this core scaffold can be elaborated into a variety of more complex and distinct molecular architectures. cam.ac.uk
For instance, one of the nitrogen atoms could be used as an anchor to a solid support, allowing for split-and-pool synthesis strategies to rapidly generate large libraries of compounds. The other nitrogen and the oxetane (B1205548) ring can then be subjected to a series of complexity-generating reactions. The application of DOS to biologically validated scaffolds, often termed "privileged structures," can be a particularly fruitful approach. beilstein-journals.org Spirocyclic systems are increasingly recognized as privileged structures in medicinal chemistry. acs.orgnih.gov The synthesis of spiro-oxindole-based compounds through three-component cycloadditions is a notable example of a DOS approach yielding structurally diverse and biologically active molecules. rsc.org
Applications as Chiral Auxiliaries or Ligands in Catalysis
The presence of stereogenic centers and the rigid conformational nature of spirocycles make them highly effective as chiral ligands in asymmetric catalysis. nih.govrsc.orgacs.orgnih.govrsc.org While this compound itself is achiral, the synthesis of its chiral derivatives opens the door to their use as chiral auxiliaries or ligands. The introduction of chirality could be achieved, for example, through the use of chiral starting materials in its synthesis or by resolution of a racemic mixture.
Chiral spirocyclic ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govrsc.orgacs.org For instance, chiral spirodiphosphine ligands have demonstrated remarkable success in asymmetric catalysis due to their rigid backbone and well-defined chiral environment. nih.govrsc.org A chiral version of this compound could potentially be converted into novel phosphine (B1218219), amine, or mixed-donor ligands. The tridentate nature that could be imparted by coordinating through both nitrogen atoms and the oxetane oxygen could lead to highly stable and selective catalysts. acs.org The design and synthesis of novel chiral oxa-spirocyclic ligands for iridium-catalyzed asymmetric reductions have been reported, showcasing the potential of such scaffolds in catalysis. acs.org
Table 2: Potential Chiral Ligand Types Derived from this compound
| Ligand Type | Potential Synthesis | Potential Catalytic Applications |
| Chiral Diamine | Resolution of racemic this compound | Asymmetric transfer hydrogenation, Michael additions |
| Chiral Diphosphine | Reaction of a chiral derivative with a phosphinating agent | Asymmetric hydrogenation, allylic alkylation |
| Chiral Amino-alcohol | Functionalization of one nitrogen, leaving the other and the oxetane oxygen as coordinating sites | Asymmetric additions to carbonyls |
Precursor for Advanced Functional Materials (e.g., polymers, supramolecular assemblies)
The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced functional materials such as polyamides and polyureas. The rigid spirocyclic core is expected to impart unique properties to the resulting polymers, such as increased glass transition temperatures (Tg), enhanced thermal stability, and controlled solubility. lu.seresearchgate.netacs.org The incorporation of spirocyclic units into polymer backbones is a known strategy to create materials with improved performance characteristics. lu.seresearchgate.netacs.orgrsc.org
For example, polymerization of this compound with diacyl chlorides or diisocyanates would lead to the formation of novel polyamides or polyureas, respectively. The oxetane ring within the polymer backbone could also serve as a site for further modification or as a point of hydrolytic instability, potentially leading to the development of degradable or recyclable polymers. lu.seresearchgate.net The synthesis of conjugated microporous polymers from spirobifluorene precursors highlights the utility of spirocyclic building blocks in creating materials with high surface areas and gas uptake capabilities. rsc.org
Integration into Complex Natural Product Synthesis
Spirocyclic motifs are found in a wide variety of natural products with diverse and potent biological activities. nih.govrsc.orgrsc.org The unique three-dimensional architecture of these natural products often makes them challenging synthetic targets. The use of pre-formed spirocyclic building blocks can significantly simplify the synthesis of such complex molecules. This compound represents a novel scaffold that can be incorporated into synthetic strategies targeting new or existing classes of natural products.
Inspired by the structures of bioactive natural products, novel spiro scaffolds are often designed and synthesized as key building blocks. nih.gov The synthesis of spirocyclic 1,2-diamines through dearomatizing intramolecular diamination of phenols is an example of a complexity-generating transformation that produces scaffolds suitable for the synthesis of potentially bioactive compounds. rsc.org The development of stereoselective diversity-oriented synthesis routes to spiroketals, which are privileged structures in many natural products, further underscores the importance of spirocyclic building blocks in this field. mskcc.org
Future Perspectives in 5 Oxa 2,8 Diazaspiro 3.5 Nonane Research
Development of Sustainable and Atom-Economical Synthetic Pathways
The advancement of green chemistry principles is paramount in modern organic synthesis. wikipedia.orgjocpr.com For 5-Oxa-2,8-diazaspiro[3.5]nonane, future research will likely prioritize the development of synthetic routes that are both sustainable and atom-economical. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in this endeavor. wikipedia.org
Current synthetic approaches to similar spirocyclic systems often involve multi-step sequences. For instance, the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane involves a four-step process including acylation, cyclization, reduction, and deprotection. google.com While effective, such routes can generate significant waste. Future strategies for the synthesis of this compound and its derivatives will likely focus on:
Catalytic Methods: The use of transition metal or organocatalysis could enable more direct and efficient routes to the spirocyclic core. thieme-connect.com For example, catalytic [3+2] cycloaddition reactions have been employed in the synthesis of spirocyclic pyrrolidines. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are inherently atom-economical. Designing an MCR for this compound would be a significant step forward.
Renewable Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of the key precursors to this compound would enhance the sustainability of its production.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Catalytic Cycloadditions | High efficiency, potential for stereocontrol. | Direct formation of the spirocyclic core from acyclic precursors. |
| Multicomponent Reactions | High atom economy, operational simplicity. | One-pot synthesis of functionalized this compound derivatives. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Continuous and efficient production of the scaffold. |
Exploration of Novel Reactivity and Unprecedented Transformations
The strained four-membered oxetane (B1205548) ring and the nucleophilic nitrogen atoms within the this compound scaffold suggest a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel transformations that can be harnessed for the synthesis of complex molecules.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening under various conditions, providing access to a range of functionalized piperidine (B6355638) derivatives. acs.org The regioselectivity of this ring-opening, influenced by the substitution pattern and reaction conditions, warrants detailed investigation.
Ring Expansions and Rearrangements: The unique strain within the spirocyclic system could be exploited to drive novel ring expansion or rearrangement reactions, leading to the formation of more complex heterocyclic systems.
Late-Stage Functionalization: Developing methods for the selective functionalization of the C-H bonds of the this compound core would be highly valuable for rapidly generating diverse libraries of compounds for biological screening.
Advanced Computational Approaches for Predictive Design and Reaction Discovery
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. superfri.org For this compound, advanced computational methods can accelerate research in several key areas:
Conformational Analysis: Understanding the preferred three-dimensional conformations of the this compound scaffold is crucial for designing molecules that can effectively interact with biological targets. mdpi.com Quantum chemical calculations can provide insights into the conformational landscape of the parent scaffold and its derivatives.
Predictive Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the feasibility of novel transformations. ekb.eg This can guide experimental work and reduce the amount of trial-and-error required for reaction discovery.
Machine Learning for Property Prediction: As more data on this compound derivatives become available, machine learning models could be trained to predict their physicochemical properties and biological activities, aiding in the design of new drug candidates. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, prediction of reaction energies and barriers. |
| Molecular Dynamics (MD) Simulations | Exploration of conformational space and solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. |
Elucidating the Fundamental Chemical Principles Governing Spirocyclic Systems
Spirocycles possess unique structural and electronic properties due to the spiroatom, the single atom shared by two rings. researchgate.net A deeper understanding of the fundamental chemical principles governing the this compound system will be critical for its rational application in materials and medicinal chemistry. Key areas of future study include:
Stereoelectronic Effects: Investigating how the orientation of orbitals on the nitrogen and oxygen atoms influences the reactivity and conformation of the spirocycle.
Through-Space and Through-Bond Interactions: Characterizing the electronic communication between the two rings of the spirocycle and how this impacts its properties.
Impact on Physicochemical Properties: Systematically studying how the incorporation of the this compound scaffold affects key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Expanding the Chemical Space Through Further Scaffold Derivatization and Hybridization
The true potential of this compound as a building block lies in its capacity for derivatization and hybridization with other chemical motifs. The presence of two secondary amine groups and the oxetane ring provides multiple handles for chemical modification.
Bioisosteric Replacement: The this compound scaffold can be explored as a bioisostere for other cyclic systems, such as piperidine, in known bioactive molecules. This can lead to compounds with improved pharmacological profiles.
Fragment-Based Drug Discovery: The core scaffold can be used as a starting point in fragment-based drug discovery campaigns, where small fragments are grown or linked to generate potent and selective ligands for biological targets.
Synthesis of Hybrid Molecules: The scaffold can be combined with other pharmacophores to create hybrid molecules with dual or synergistic biological activities. For example, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as ligands for sigma-1 receptors. nih.gov
The commercial availability of derivatives such as Boc-protected and methylated forms of this compound facilitates their use in the synthesis of diverse compound libraries. achemblock.comsigmaaldrich.comuni.lumyskinrecipes.comchemscene.combldpharm.com
| Derivative | CAS Number | Molecular Formula | Potential Use |
| 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | 1367777-12-5 | C11H20N2O3 | Intermediate for selective functionalization of the second amine. achemblock.com |
| 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane | 1369103-58-1 | C7H14N2O | Building block for creating tertiary amine derivatives. bldpharm.com |
| 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane | Not available | C7H14N2O | Isomeric building block for exploring structure-activity relationships. uni.lu |
| 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one | 129285225 | C6H10N2O2 | Lactam derivative for further chemical elaboration. nih.gov |
| 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one | 1546282-91-0 | C6H10N2O2 | Isomeric lactam for creating diverse chemical libraries. |
Q & A
Q. Key Reagents :
- Bases: Triethylamine, NaH, n-BuLi.
- Reducing Agents: LiAlH₄ for selective reductions .
How can structural variations in the this compound scaffold influence sigma receptor (S1R/S2R) binding?
Advanced Research Focus
Modifications at positions 2 and 8 significantly impact binding:
- Amide vs. Alkyl Substituents : Amide groups (e.g., compound 5b ) enhance S1R affinity (Ki = 13 nM) by forming hydrogen bonds with Glu172, while alkyl chains reduce selectivity .
- Spiro vs. Bicyclic Scaffolds : 2,7-Diazaspiro[3.5]nonane derivatives show higher S1R affinity than diazabicyclo[4.3.0]nonane analogs (e.g., 8f with Ki = 10 nM vs. 165 nM for S2R) .
Q. Table: Binding Affinity of Select Derivatives
| Compound | Scaffold | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|---|
| 4b | 2,7-Diazaspiro[3.5] | 2.7 | 27 |
| 5b | 2,7-Diazaspiro[3.5] | 13 | 102 |
| 8f | Diazabicyclo[4.3.0] | 10 | 165 |
What computational methods are used to predict the bioactivity of this compound analogs?
Q. Advanced Research Focus
- Molecular Docking : Models interactions with S1R residues (e.g., Glu172 salt bridges) to prioritize high-affinity candidates .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with antiallodynic efficacy .
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
How to resolve contradictions in reported biological activities of spirocyclic compounds?
Advanced Research Focus
Contradictions arise from differences in functional assays or scaffold rigidity. Strategies include:
- Functional Profiling : Compare agonist/antagonist effects in vitro (e.g., cAMP assays) and in vivo (e.g., mechanical allodynia reversal in mice) .
- Structural Rigidity Analysis : X-ray crystallography or NMR to confirm conformational stability .
Case Study : Compound 5b (S1R antagonist) showed full antiallodynic reversal at 20 mg/kg in mice, but its efficacy was reversed by the S1R agonist PRE-084, confirming target specificity .
What analytical techniques validate the purity and stability of this compound?
Q. Basic Research Focus
- HPLC/MS : Quantifies purity (>95%) and detects degradation products .
- NMR Spectroscopy : Confirms spirocyclic structure via characteristic splitting patterns (e.g., δ 3.5–4.5 ppm for oxa/aza protons) .
- Stability Testing : Accelerated storage studies (e.g., 40°C/75% RH) assess shelf life .
How do protective group strategies impact the scalability of this compound synthesis?
Q. Advanced Research Focus
- Boc Protection : Enables gram-scale synthesis but requires hydrogenation for deprotection, which may limit compatibility with sensitive functional groups .
- Alternative Groups : Trifluoroacetyl (TFA) groups offer easier removal under mild conditions but may reduce yield .
Optimization Tip : Use flow chemistry for continuous hydrogenation to improve scalability .
What in vivo models are suitable for evaluating neuropathic pain modulation by this compound derivatives?
Q. Advanced Research Focus
- Chronic Constriction Injury (CCI) Model : Measures mechanical hypersensitivity reversal (e.g., von Frey filaments) .
- Dose-Response Studies : Compounds like 5b achieve full efficacy at 20 mg/kg, half the dose of BD-1063 (40 mg/kg) .
- Selectivity Confirmation : Co-administration with S1R agonist PRE-084 reverses effects, confirming target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
